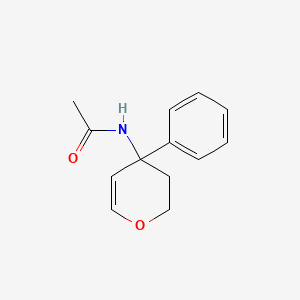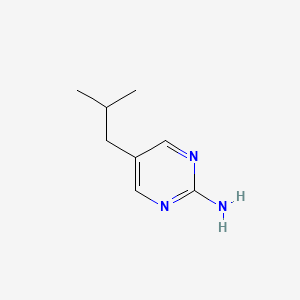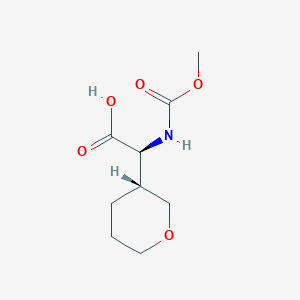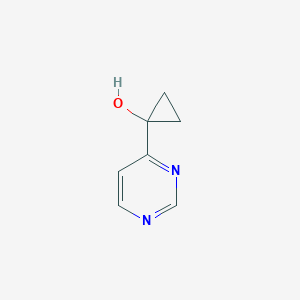![molecular formula C4H3N5OS B15244802 5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one CAS No. 6301-84-4](/img/structure/B15244802.png)
5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one typically involves the reaction of pyrimidine derivatives with thiadiazole precursors. One common method includes the refluxing of pyridine-2,3-diamines in the presence of thionyl chloride (SOCl2) in various solvents . This classical method has been widely used due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Concentrated nitric acid (HNO3) is often used for nitration reactions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as halides, can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitramide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer and antidiabetic agent by acting as inhibitors for enzymes like tryptophan 2,3-dioxygenase and glutaminase.
Materials Science: The compound is used in the development of organic photovoltaic applications and organic electroluminescent devices.
Biological Research: It is utilized in studies related to antibacterial properties and treatment of hyperproliferative, inflammatory, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridines: These compounds share a similar thiadiazole-pyridine fusion and exhibit comparable biological activities.
[1,2,5]Selenadiazolo[3,4-b]pyridines: These compounds have a selenadiazole ring instead of a thiadiazole ring and show similar applications in medicinal chemistry.
Uniqueness
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and receptor modulator makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
6301-84-4 |
|---|---|
Molekularformel |
C4H3N5OS |
Molekulargewicht |
169.17 g/mol |
IUPAC-Name |
5-amino-6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H3N5OS/c5-4-6-2-1(3(10)7-4)8-11-9-2/h(H3,5,6,7,9,10) |
InChI-Schlüssel |
HDELBCBCDHMKFX-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NSN=C1N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)



![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)


![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)



